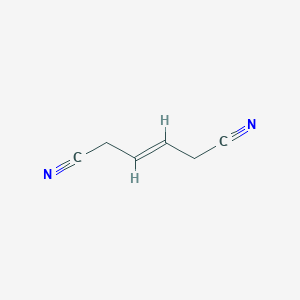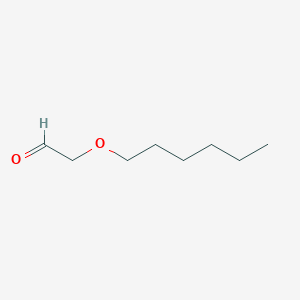
5-(Trimethylsilyl)thiophene-2-carboxylic acid
Descripción general
Descripción
The compound of interest, 5-(Trimethylsilyl)thiophene-2-carboxylic acid, is a thiophene derivative that is modified with a trimethylsilyl group. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including materials science and pharmaceuticals. The trimethylsilyl group is often used in organic chemistry to protect functional groups during reactions .
Synthesis Analysis
The synthesis of thiophene derivatives can be complex and is dependent on the reactivity of the thiophene and the substituents involved. For instance, the lithiation of thiophene-2-carboxylic acids is critically dependent on the lithium base used, which allows for the high-yielding synthesis of disubstituted thiophenes. The use of a trimethylsilyl blocking group has been shown to control metallation in furan acid, providing a useful route to substituted furans and potentially thiophenes . Additionally, the synthesis of novel thiophene-based derivatives has been achieved through Suzuki cross-coupling reactions, indicating the versatility of thiophene carboxylic acids in forming various compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite diverse. For example, the reaction between 2,5-bis(trimethylsilylethynyl)thiophene and cobalt carbonyl units resulted in the formation of substituted ethynylcobalt complexes. The desilylation of these complexes was studied, and the molecular structure of one such compound was elucidated using single-crystal X-ray diffraction . This highlights the structural complexity that can arise from modifications to the thiophene core.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For instance, the reaction of 2-(trimethylsilyl)thiophen-3-yl triflate with CsF in the presence of tetraphenylcyclopentadienone was expected to proceed through a 2-thiophyne intermediate. However, studies suggested a complex mechanism involving a ketocarbene intermediate instead . Furthermore, thiophene derivatives have been used to synthesize novel compounds with spasmolytic activity, demonstrating the potential for bioactive molecule development .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their substituents. For example, the introduction of trimethylsilyl groups can protect reactive sites during synthesis and affect the electronic properties of the molecule. The electrochemical properties of cobalt carbonyl complexes of thiophene derivatives have been studied using cyclic and square-wave voltammetry, providing insights into their reactivity and stability . Additionally, the crystal structures of various thiophene derivatives, including those with trimethylsilyl groups, have been described, which is important for understanding their physical properties and potential applications .
Aplicaciones Científicas De Investigación
Organic Synthesis : The trimethylsilyl group in thiophenes, such as in "5-(Trimethylsilyl)thiophene-2-carboxylic acid", is used to control lithiation in furan- and thiophene-carboxylic acids, facilitating high-yielding syntheses of disubstituted thiophenes (Carpenter & Chadwick, 1985).
Photoluminescence Properties : Compounds like 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide exhibit high efficiency in blue fluorescence emission, making them valuable in the study of photoluminescent materials (Tedesco et al., 2001).
Medicinal Chemistry : Trimethylsilyl thiophene derivatives have been used in the synthesis of anthracycline analogues, which are important in cancer research (Kita et al., 1990).
Material Science : The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene has been studied for producing highly conducting films, relevant in the field of electronic materials (Masuda, Taniki, & Kaeriyama, 1992).
Optoelectronic Properties : The synthesis and tuning of thiophene 1,1-dioxides' optoelectronic properties, using 2,5-bis(trimethylsilyl)thiophene derivatives, has been explored for potential applications in electronics (Tsai et al., 2013).
Supramolecular Chemistry : Novel supramolecular liquid-crystalline complexes have been derived from thiophene carboxylic acids, indicating potential applications in materials chemistry (Tso et al., 1998).
Spasmolytic Activity : Thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to exhibit spasmolytic effects, suggesting potential therapeutic applications (Rasool et al., 2020).
Safety And Hazards
Direcciones Futuras
Thiophene-based analogs, including TMTSCA, continue to attract interest from scientists due to their potential as biologically active compounds . They are essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research will likely continue to explore the synthesis and applications of these compounds.
Propiedades
IUPAC Name |
5-trimethylsilylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJEUAHYFIVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397166 | |
| Record name | 5-(TRIMETHYLSILYL)-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)thiophene-2-carboxylic acid | |
CAS RN |
18246-23-6 | |
| Record name | 5-(TRIMETHYLSILYL)-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



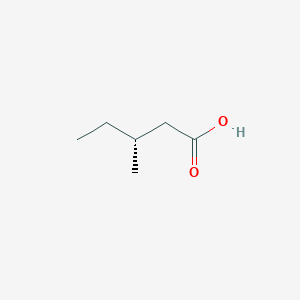
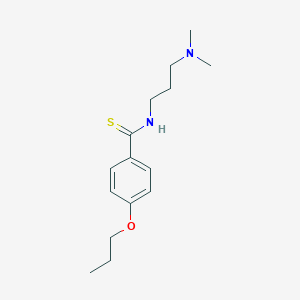
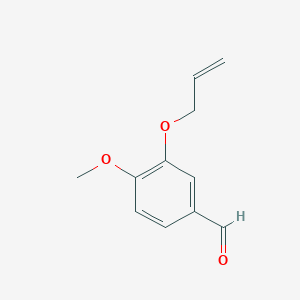
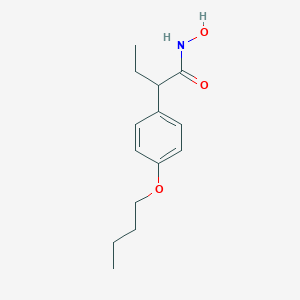
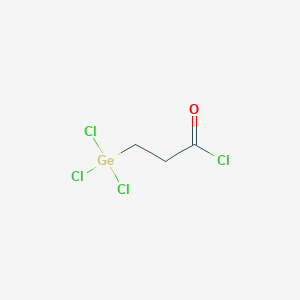
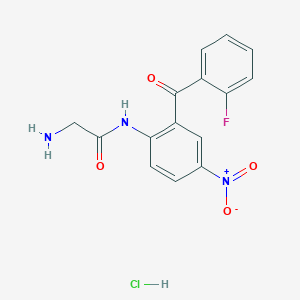
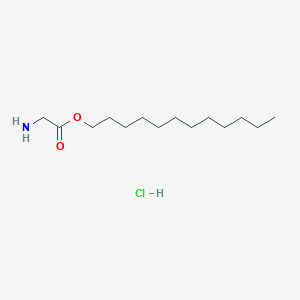
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
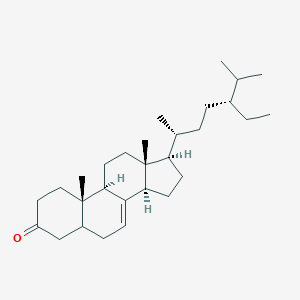
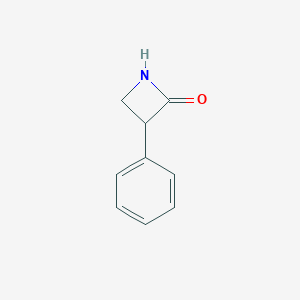
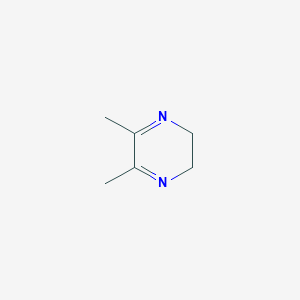
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
